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4-[2-(Bromomethyl)-4-nitrophenyl]morpholine Documentation Hub

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  • Product: 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine
  • CAS: 1092352-78-7

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Note: Precision Benzylic Bromination of 4-(2-methyl-4-nitrophenyl)morpholine

Executive Summary & Strategic Analysis This application note details the protocol for the regioselective radical bromination of 4-(2-methyl-4-nitrophenyl)morpholine to synthesize its benzyl bromide derivative. This trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for the regioselective radical bromination of 4-(2-methyl-4-nitrophenyl)morpholine to synthesize its benzyl bromide derivative. This transformation is a critical step in the synthesis of kinase inhibitors and other pharmacophores where the morpholine-aniline scaffold serves as a hinge binder.

The Chemoselectivity Challenge

The substrate presents a unique "competing radical" challenge that distinguishes it from standard toluene brominations:

  • Benzylic Deactivation: The p-nitro group is strongly electron-withdrawing, destabilizing the benzylic radical intermediate compared to a standard toluene system. This increases the activation energy for the desired Hydrogen Atom Transfer (HAT).

  • Morpholine Liability: The morpholine ring contains C-H bonds

    
     to the nitrogen and oxygen atoms. These positions are susceptible to radical abstraction (forming stabilized 
    
    
    
    -amino or
    
    
    -oxy radicals).
  • Steric Congestion: The methyl group at the ortho position is sterically crowded by the bulky morpholine ring, potentially slowing the kinetics of the desired pathway.

Strategic Solution: This protocol utilizes a Wohl-Ziegler approach optimized with Trifluorotoluene (PhCF


)  as a "green" solvent alternative to CCl

. PhCF

maintains the necessary non-polar dielectric environment to support the radical mechanism while suppressing ionic side-reactions (such as ring bromination) and offering a higher boiling point for faster kinetics.

Mechanistic Insight & Causality

The reaction proceeds via a radical chain mechanism.[1][2] Understanding the "Goldfinger Mechanism" is vital for troubleshooting. The concentration of Br


 must be kept low to prevent ionic addition or electrophilic aromatic substitution, though the electron-deficient ring naturally suppresses the latter.
Pathway Visualization

The following diagram illustrates the competition between the desired benzylic bromination and the undesired morpholine oxidation.

BrominationMechanism Substrate Substrate (2-Me-4-NO2-Ph-Morpholine) Benzylic_Rad Benzylic Radical (Desired Intermediate) Substrate->Benzylic_Rad Path A: H-Abstraction (Kinetic Control) Morpholine_Rad Morpholine α-Radical (Undesired Side-Product) Substrate->Morpholine_Rad Path B: H-Abstraction (Competing) NBS NBS (Bromine Source) Br_Rad Br• (Chain Carrier) NBS->Br_Rad Initiation (AIBN/Heat) Br_Rad->Benzylic_Rad + Substrate (-HBr) Product Benzyl Bromide Product Benzylic_Rad->Product + Br2 Ox_Impurity Oxidized Morpholine (Impurity) Morpholine_Rad->Ox_Impurity + Br2 / Hydrolysis Product->Br_Rad Chain Propagation

Figure 1: Mechanistic pathway highlighting the competition between benzylic bromination (Path A) and morpholine oxidation (Path B).

Experimental Protocols

Method A: Green Thermal Protocol (Recommended)

Rationale: Uses


-trifluorotoluene (PhCF

) instead of CCl

. PhCF

is non-ozone depleting, has a higher boiling point (102°C vs 77°C), and excellent stability toward radicals.
Materials Table
ReagentEquiv.RoleCritical Specification
Substrate 1.0ReactantDry, free of residual alcohols.
NBS 1.05Br SourceMust be recrystallized from H

O prior to use to remove free Br

/HBr.
AIBN 0.05InitiatorRecrystallized from methanol if yellow. Store at 4°C.
PhCF

10 volSolventAnhydrous, degassed (sparged with N

).
Step-by-Step Workflow
  • Preparation:

    • Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

    • Add Substrate (1.0 eq) and PhCF

      
        (10 mL per gram of substrate).
      
    • Stir at room temperature and sparge with nitrogen for 15 minutes to remove dissolved oxygen (O

      
       is a radical inhibitor).
      
  • Initiation:

    • Add NBS (0.5 eq) and AIBN (0.025 eq). Note: Portion-wise addition keeps the radical concentration steady and prevents runaway exotherms.

    • Heat the mixture to reflux (102°C) using an oil bath. The reaction requires vigorous reflux to ensure the succinimide byproduct floats to the surface (density separation), driving the equilibrium.

  • Propagation & Monitoring:

    • After 1 hour, cool slightly (to ~80°C) and add the remaining NBS (0.55 eq) and AIBN (0.025 eq).

    • Return to reflux.

    • Monitor: Check via HPLC or TLC every 2 hours.

      • Endpoint: Disappearance of starting material.

      • Visual Cue: The dense NBS solid at the bottom will convert to low-density succinimide floating at the top.[3]

  • Workup (Critical for Morpholine Stability):

    • Cool to 0°C. The morpholine moiety may be partially protonated by HBr byproduct.

    • Filter off the succinimide solid.[4]

    • Dilute filtrate with EtOAc.

    • Wash 1: Saturated NaHCO

      
       (removes HBr and prevents acid-catalyzed degradation).
      
    • Wash 2: Brine.[1][5][6]

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Recrystallization from Heptane/EtOAc is preferred over column chromatography, as silica gel can cause hydrolysis of the benzyl bromide.

Method B: Photochemical Flow Protocol (Advanced)

Rationale: For scale-up or stubborn substrates. Light (UV-Vis) cleaves the N-Br bond more efficiently than heat, often allowing for lower temperatures (25-40°C) which suppresses morpholine side-reactions.

Setup:

  • Reactor: FEP tubing wrapped around a 450 nm (Blue LED) or 365 nm (UV) light source.

  • Solvent: Acetonitrile (MeCN) or PhCF

    
    .
    
  • Flow Rate: Optimized for a residence time of 20-40 minutes.

Procedure:

  • Dissolve Substrate and NBS (1.1 eq) in solvent.

  • Pump through the photoreactor.

  • Collect output in a flask containing solid NaHCO

    
     to immediately quench HBr.
    

Analytical Validation & QC

1H-NMR Interpretation

The reaction progress is best quantified by the chemical shift of the benzylic protons.

MoietyChemical Shift (

, ppm in CDCl

)
Multiplicity
Reactant (-CH

)
~2.30 - 2.40Singlet (3H)
Product (-CH

Br)
~4.45 - 4.60Singlet (2H)
Morpholine (-CH

-)
3.00 - 3.80Multiplets

Success Criteria:

  • Disappearance of the singlet at ~2.3 ppm.

  • Appearance of the downfield singlet at ~4.5 ppm.

  • Integration of morpholine protons should remain constant (8H). Loss of integration here suggests ring oxidation.

Troubleshooting Guide

Troubleshooting Problem Issue: Low Conversion or Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Morpholine Ring Degrading? Problem->Check2 Action1 Add 0.1 eq AIBN Increase Reflux Time Check1->Action1 Yes (Stalled) Action2 Switch Solvent to PhCF3 (Higher Temp) Check1->Action2 Yes (Slow Kinetics) Action3 Add 1.0 eq K2CO3 to reaction (Scavenge HBr in situ) Check2->Action3 Yes (Acid Hydrolysis) Action4 Use Photochemical Method (Lower Temp) Check2->Action4 Yes (Thermal Oxidation)

Figure 2: Decision tree for troubleshooting reaction stalls or side-product formation.

References

  • Wohl-Ziegler Reaction Mechanism

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.

  • Green Solvent Alternatives (PhCF3)

    • Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination.[3] Journal of Organic Chemistry. (General reference for PhCF3 utility in radical chemistry).

    • Note: See also: Knipe, A. C., et al.
  • Bromination of Deactivated Toluenes: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Free-Radical Substitution).
  • Morpholine-Aniline Synthesis Context

    • Example of similar scaffold synthesis: World Journal of Pharmaceutical Sciences, "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl...", identifying the stability of the morpholine ring under basic SNAr conditions, contrasting with the radical sensitivity here.

Sources

Application

Application Note: Synthesis of Quinazoline Derivatives using 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic use of 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine (referred to as Reagent A ) in the synthesis of fu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic use of 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine (referred to as Reagent A ) in the synthesis of functionalized quinazoline derivatives.

This reagent is a specialized "warhead" precursor. It is primarily used to introduce a solubilizing morpholine moiety and a latent amine (nitro group) onto a quinazoline scaffold via nucleophilic substitution (alkylation), typically at the N3-position of a quinazolin-4-one or the O-position of a 4-hydroxyquinazoline. The resulting intermediates are critical precursors for EGFR/HER2 kinase inhibitors where the reduced aniline serves as an attachment point for Michael acceptors (e.g., acrylamides).

[1]

Executive Summary

The synthesis of third-generation kinase inhibitors often requires the decoration of a quinazoline core with solubilizing groups and reactive handles for covalent binding. 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine serves as a bifunctional building block:

  • Electrophilic Handle: The bromomethyl group allows for rapid

    
     coupling to quinazoline nucleophiles.
    
  • Pharmacophore Installation: It introduces a morpholine ring (improving lipophilicity/solubility balance) and a nitro group.

  • Synthetic Versatility: Post-coupling reduction of the nitro group yields an aniline, enabling the synthesis of complex amide or urea derivatives.

This guide details the protocol for N-alkylation of quinazolin-4(3H)-ones using this reagent, followed by nitro-reduction to yield a key amine intermediate.

Retrosynthetic Logic & Mechanism

The synthesis relies on the varying reactivity of the quinazolinone tautomers. Under basic conditions, the N3-nitrogen is the preferred nucleophile, although O-alkylation can occur depending on the solvent and counter-ion.

Reaction Pathway[2][3]
  • Step 1 (Coupling):

    
     displacement of the benzylic bromide by the deprotonated quinazolinone.
    
  • Step 2 (Activation): Chemoselective reduction of the nitro group to an aniline.

  • Step 3 (Functionalization): (Optional) Acylation of the resulting amine to form the final inhibitor.

Mechanistic Diagram (Graphviz)

QuinazolineSynthesis Figure 1: Synthetic pathway for N3-functionalization of quinazolinones. SM1 Quinazolin-4(3H)-one (Nucleophile) Inter1 Intermediate A: N3-(2-Morpholino-5-nitrobenzyl) quinazolin-4-one SM1->Inter1 K2CO3, DMF 60°C, 4h (SN2 Alkylation) Reagent 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine (Electrophile) Reagent->Inter1 Product Target Product: N3-(2-Morpholino-5-aminobenzyl) quinazolin-4-one Inter1->Product Fe, NH4Cl EtOH/H2O (Nitro Reduction)

Caption: Figure 1: Synthetic pathway for N3-functionalization of quinazolinones via S_N2 alkylation and nitro reduction.

Experimental Protocol

Phase 1: N-Alkylation (Coupling)

Objective: Attach the morpholine-nitro-benzyl moiety to the quinazoline core.

Reagents:

  • Substrate: Quinazolin-4(3H)-one (1.0 equiv)

  • Reagent A: 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.

Procedure:

  • Activation: In a dried round-bottom flask, dissolve Quinazolin-4(3H)-one (10 mmol) in DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the anion.
    
  • Addition: Dissolve Reagent A (11 mmol) in DMF (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Note: The reaction is exothermic; maintain temperature < 30°C during addition.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. The starting material (quinazolinone) should disappear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.

    • A precipitate should form. Stir for 30 minutes to ensure full precipitation.

    • Filter the solid and wash with water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove residual DMF and unreacted bromide.
  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 75–85%.

Phase 2: Nitro Reduction

Objective: Convert the nitro group to an aniline to enable further drug design (e.g., amide coupling). Method Choice: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (


) to avoid potential hydrogenolysis of the benzylic C-N bond or reduction of the quinazoline double bond.

Reagents:

  • Substrate: Intermediate A (from Phase 1) (1.0 equiv)

  • Reductant: Iron powder (Fe), 325 mesh (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Suspend Intermediate A (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Addition: Add

    
     (25 mmol) and Iron powder (25 mmol).
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Visual Cue: The reaction typically turns from yellow/orange (nitro) to dark brown/black (iron oxides).

  • Monitoring: Check TLC after 2 hours. The polar amine spot should appear (stains red/purple with Ninhydrin).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate (

      
       mL).
      
    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification: The crude aniline is often pure enough for the next step. If necessary, purify via column chromatography.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterCharacteristic Signal (1H NMR, DMSO-d6)Interpretation
Benzylic CH2 Singlet,

5.2–5.4 ppm
Confirms N-alkylation (Shifted from ~4.6 ppm in bromide).
Morpholine Multiplets,

2.9–3.8 ppm
Confirms presence of solubilizing group.
Nitro (Inter 1) Aromatic d/dd,

8.0–8.2 ppm
Deshielded protons ortho to nitro group.
Amine (Product) Broad Singlet,

4.5–5.0 ppm
Appearance confirms successful reduction.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) O-Alkylation vs N-Alkylation competition.Use a softer base (

) or switch solvent to Acetone (reflux) to favor N-alkylation thermodynamically.
Incomplete Reduction Iron surface passivation.Activate Iron powder with dilute HCl wash prior to use, or use ultrasonic agitation during reaction.
Benzylic Cleavage Over-reduction (Hydrogenolysis).Avoid

at high pressures. Stick to Fe/NH4Cl or

.

Safety & Handling

  • 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine:

    • Lachrymator: Benzyl bromides are potent eye irritants. Handle only in a fume hood.

    • Skin Sensitizer: Wear nitrile gloves and long sleeves.

  • Nitro Compounds: Potentially explosive if heated dry. Do not concentrate to absolute dryness at high temperatures (>50°C).

  • DMF: Hepatotoxic and teratogenic. Use double-gloving procedure.

References

  • Quinazoline Synthesis & Functionalization

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their use in the preparation of bioactive compounds." Tetrahedron, 2005.
    • (General methodology verification).

  • Nitro Reduction Protocols

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.
  • Kinase Inhibitor Design (Morpholine Utility)

    • Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." J. Biol. Chem., 2002.

Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

4-[2-(Bromomethyl)-4-nitrophenyl]morpholine proper disposal procedures

Executive Safety Directive STOP. Do not treat 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine as standard organic waste.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP. Do not treat 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine as standard organic waste.

This compound contains a bromomethyl group attached to an aromatic ring (a benzyl bromide derivative). In the absence of a compound-specific Safety Data Sheet (SDS), you must manage it according to the Structure-Activity Relationship (SAR) of its functional groups.

  • Primary Hazard: Alkylating Agent & Lachrymator . The benzylic carbon-bromine bond is highly reactive toward nucleophiles (DNA, proteins). It acts as a potent mucous membrane irritant (tear gas) and potential mutagen.

  • Secondary Hazard: Toxic .[1][2] The nitro-aromatic moiety contributes to systemic toxicity.

  • Operational Rule: All handling, including weighing and waste consolidation, must occur inside a certified chemical fume hood.

Chemical Profile & Hazard Identification

To ensure safe disposal, we must deconstruct the molecule into its reactive components. This analysis dictates the disposal logic.[3][4]

Functional GroupHazard ClassDisposal Implication
Bromomethyl (-CH₂Br) High Reactivity / Lachrymator CRITICAL: Must be chemically quenched (deactivated) before leaving the fume hood. Volatile irritant.
Nitro (-NO₂) Toxic / EnergeticAvoid heating under confinement. Do not mix with strong reducing agents or bases in uncontrolled conditions.
Morpholine Ring Basic AmineModulates solubility. Likely soluble in organic solvents (DCM, Ethyl Acetate) and moderately soluble in acidic aqueous media.

Pre-Disposal Stabilization (Quenching Protocol)

Objective: Convert the reactive alkyl bromide into a stable, non-volatile "Bunte salt" or alcohol before disposal. Method: Nucleophilic substitution using Sodium Thiosulfate (


) . This is the preferred method over ammonia or hydroxide because it is non-exothermic and generates a water-soluble, non-lachrymatory byproduct.
Reagents Required:
  • Sodium Thiosulfate pentahydrate (

    
    )
    
  • Solvent: Ethanol or Methanol

  • Water[4][5][6][7]

  • Personal Protective Equipment (PPE): Butyl rubber gloves (latex is permeable to benzyl bromides), chemical splash goggles, lab coat.

Step-by-Step Quenching Workflow:
  • Preparation: Dissolve the waste 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine in a minimal amount of acetone or ethanol.

  • Quenching Solution: In a separate flask, prepare a 10% w/v aqueous solution of Sodium Thiosulfate. You need a 20-fold molar excess relative to the waste compound.

  • Mixing: Slowly add the dissolved waste to the thiosulfate solution while stirring.

    • Mechanism:[2][6][7][8]

      
      
      
  • Incubation: Stir the mixture at room temperature for 24 hours .

    • Validation: The mixture should become a single phase or a suspension of the solid Bunte salt.

  • Verification (Optional but Recommended): Take a small aliquot. Add a drop of 4-(p-nitrobenzyl)pyridine (NBP) reagent. If it turns blue/purple, alkylating agent is still present. If colorless, quenching is complete.

Operational Disposal Workflows

The following decision logic ensures the material is routed to the correct waste stream based on its physical state.

DisposalWorkflow Start Waste Material: 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Solution (Reaction Mixture) StateCheck->Solution QuenchStep Quench with Excess Sodium Thiosulfate (24h) Solid->QuenchStep Dissolve in Ethanol first Solution->QuenchStep Add directly CheckpH Check pH (Adjust to pH 6-9) QuenchStep->CheckpH StreamA Waste Stream A: Halogenated Organic Waste CheckpH->StreamA If High Organic Solvent Content StreamB Waste Stream B: Aqueous Toxic Waste CheckpH->StreamB If Mostly Aqueous

Caption: Decision matrix for stabilizing and routing reactive benzyl bromide derivatives.

Waste Segregation & Packaging

Once quenched, the material is no longer a high-reactivity hazard, but it remains a chemical hazard.

ParameterSpecification
Container Type Amber glass or High-Density Polyethylene (HDPE). Do not use metal containers (corrosion risk from bromide ions).
Labeling "Hazardous Waste - Halogenated Organic" . Explicitly list: Ethanol, Water, Sodium Thiosulfate, Morpholine derivative.
Segregation Keep separate from Oxidizers (e.g., Nitric Acid) and Strong Bases .
Storage Time Dispose of within 90 days (standard satellite accumulation area limit).

Emergency Spill Response

If the unquenched material is spilled outside the fume hood:

  • Evacuate: The lachrymatory effect will be immediate. Clear the area.

  • PPE Up: Don Silver Shield/4H laminate gloves or double-gloved Nitrile (standard Nitrile has short breakthrough times for benzyl halides). Wear a full-face respirator with organic vapor cartridges if ventilation is poor.

  • Neutralize: Cover the spill with a mix of soda ash (sodium carbonate) and clay absorbent . Ideally, spray with the thiosulfate solution described above to deactivate in situ.

  • Clean: Scoop into a disposal container. Wash the area with a dilute soap/water solution.[3][9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referencing protocols for Benzyl Bromide/Chloride destruction).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzyl Bromide. (Used as SAR proxy for bromomethyl reactivity).

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine. (Used for core structure toxicity data).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Bromomethyl)-4-nitrophenyl]morpholine
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Reactant of Route 2
4-[2-(Bromomethyl)-4-nitrophenyl]morpholine
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